(2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride
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Overview
Description
(2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride is an amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as L-2-AOC hydrochloride and is a white crystalline powder that is soluble in water.
Mechanism of Action
The exact mechanism of action of (2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride is not fully understood. However, it is known to act as an inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), which is involved in the breakdown of the hormone glucagon-like peptide-1 (GLP-1). GLP-1 is known to play a role in glucose homeostasis, and its inhibition by DPP-IV can lead to hyperglycemia.
Biochemical and Physiological Effects:
Studies have shown that (2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride can increase the levels of GLP-1 in the body, leading to improved glucose homeostasis. This compound has also been shown to have anti-inflammatory effects and can improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride in lab experiments is its specificity for DPP-IV inhibition. This compound has also been shown to have good stability and solubility in water. However, one limitation is that it can be expensive to produce and may not be readily available in some labs.
Future Directions
There are several future directions for research on (2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride. One area of interest is in the development of new drugs for the treatment of diabetes and other metabolic disorders. This compound may also have potential applications in the field of cancer research, as DPP-IV has been shown to play a role in tumor growth and metastasis. Additionally, further studies are needed to fully understand the mechanism of action of (2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride and its potential effects on other physiological processes.
Synthesis Methods
The synthesis of (2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride can be achieved through various methods. One of the most common methods involves the reaction of diethyl oxalate with tert-butyl nitrite to form tert-butyl 2-nitroethyl oxalate. This compound is then reacted with sodium borohydride to produce tert-butyl 2-hydroxyethyl oxalate. The final step involves the reaction of tert-butyl 2-hydroxyethyl oxalate with hydrochloric acid and L-alanine to form (2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride.
Scientific Research Applications
(2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate for the treatment of various diseases.
properties
IUPAC Name |
(2S,3R)-3-aminooxolane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-1-2-9-4(3)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSTUCQOEDYABE-HJXLNUONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-Aminotetrahydrofuran-2-carboxylic acid hydrochloride |
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